molecular formula C21H22ClN5O2 B2397819 3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097869-12-8

3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2397819
CAS RN: 2097869-12-8
M. Wt: 411.89
InChI Key: YHWWLJCPOBQDCC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is part of a broader category of chemicals explored for their unique structural and potentially therapeutic properties. For instance, the reaction of 3-(dimethylamino)-2H-azirines with picramic acid leads to the formation of tetrahydroquinazoline and benzoxazole derivatives, showcasing the compound's role in synthesizing complex heterocyclic structures Villalgordo, Vincent, & Heimgartner, 1990.

Antimicrobial Applications

A study on quinazolinone and thiazolidinone derivatives, including similar structures, highlighted their potential as antimicrobial agents against a range of bacteria and fungi. The research emphasized synthesizing and screening these compounds for their in vitro antibacterial and antifungal activities, suggesting the utility of such compounds in developing new antimicrobial treatments Desai, Dodiya, & Shihora, 2011.

Antitubercular and Antibacterial Activities

Another investigation into N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides demonstrated these compounds' moderate to excellent antibacterial and antifungal activities. This study contributes to the search for new chemical entities with significant antimicrobial properties, potentially offering pathways to novel antitubercular and antibacterial agents Rajput & Sharma, 2021.

Potential Anticancer and Anti-inflammatory Applications

Research into quinazolinone derivatives also extends into their anticancer and anti-inflammatory potentials. Compounds synthesized for this purpose, sharing similar structural motifs, have been screened for their effects on various cancer cell lines and their anti-inflammatory and analgesic activities, indicating the compound's relevance in therapeutic research Farag et al., 2012.

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-12-18(19(26-29-12)15-6-4-5-7-16(15)22)20(28)24-14-8-9-17-13(10-14)11-23-21(25-17)27(2)3/h4-7,11,14H,8-10H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWWLJCPOBQDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCC4=NC(=NC=C4C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide

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